(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c23-26(24,13-10-15-4-2-1-3-5-15)21-17-8-6-16(7-9-17)18-14-22-11-12-25-19(22)20-18/h1-14,21H/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOQNBKPUWSOOS-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of 2-bromo-1-(pyridin-4-yl)ethanone with 4-bromo-1,3-thiazol-2-amine in ethanol under reflux conditions . This is followed by further functionalization steps to introduce the phenylethenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₇H₁₃N₃O₂S
- Molecular Weight : 345.43 g/mol
- IUPAC Name : (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide
The compound's structure features an imidazo[2,1-b]thiazole moiety linked to a phenyl group and a sulfonamide functional group, which contributes to its biological activity.
Anticancer Activity
Research indicates that compounds with similar imidazo[2,1-b]thiazole scaffolds exhibit significant cytotoxicity against various cancer cell lines. For example:
- Cytotoxicity Studies : Compounds related to imidazo[2,1-b]thiazole have shown IC₅₀ values ranging from 2.38 to 3.77 μM against cervical and bladder cancer cell lines, suggesting potent anticancer properties.
Antimicrobial Properties
Imidazo[2,1-b]thiazole derivatives have also been investigated for their antimicrobial properties. The sulfonamide group is known for its antibacterial activity, suggesting that this compound may possess similar effects.
Carbonic Anhydrase Inhibition
Recent studies have highlighted the compound's potential as a carbonic anhydrase inhibitor. Specifically:
- Inhibition Studies : A series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates were synthesized and evaluated for their inhibitory potency against various isoforms of carbonic anhydrase (CA). The results indicated selective inhibition of the hCA II isoform with inhibition constants ranging from 57.7 to 98.2 µM .
These findings suggest that this compound could be further developed as a therapeutic agent targeting carbonic anhydrase-related pathologies.
Case Study 1: Cancer Treatment
A study conducted on related imidazo[2,1-b]thiazole compounds demonstrated their effectiveness in inducing apoptosis in cancer cells. The research utilized various human cancer cell lines to assess cytotoxicity and found significant results that support the potential use of these compounds in cancer therapy.
Case Study 2: Antimicrobial Activity
In vitro studies have shown that derivatives of imidazo[2,1-b]thiazole exhibit antibacterial activity against several strains of bacteria. These findings pave the way for further exploration of the compound as a possible antimicrobial agent.
Mechanism of Action
The mechanism of action of (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as pan-RAF kinases, which play a crucial role in cell signaling pathways. This inhibition leads to the disruption of cancer cell growth and proliferation . The molecular targets include the ATP-binding sites of these kinases, and the compound’s binding disrupts their normal function .
Comparison with Similar Compounds
Structural Analogues in COX-2 Inhibition
Imidazo[2,1-b]thiazole derivatives are established scaffolds for COX-2 inhibitors. For example, 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine) exhibits potent COX-2 inhibitory activity (IC₅₀ = 0.08 µM) and high selectivity over COX-1 (>100-fold) . Key structural differences between 6a and the target compound include:
- Substituent Position : 6a has a methylsulfonyl group at the para-position of the phenyl ring and a dimethylamine substituent at C-5 of the imidazo[2,1-b]thiazole. In contrast, the target compound features a phenylethenesulfonamide group at C-4.
Table 1: Comparison of Imidazo[2,1-b]thiazole-Based COX Inhibitors
Sulfonamide-Containing Triazole Derivatives
Compounds such as 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) share sulfonamide moieties but differ in core heterocycles. These triazole-thiones exhibit tautomeric stability (thione form predominates) due to electron-deficient sulfonyl groups . Key distinctions include:
- Substituent Effects : Halogenated aryl groups (e.g., X = Cl, Br in 7–9 ) enhance lipophilicity, whereas the target compound’s ethenesulfonamide group introduces rigidity and planar geometry.
Table 2: Spectral and Tautomeric Properties
| Compound Series | IR νC=S (cm⁻¹) | Tautomeric Form | Biological Activity |
|---|---|---|---|
| Target Compound | Not reported | Not applicable | Not reported |
| Triazole-thiones (7–9 ) | 1247–1255 | Thione | Undisclosed |
Antimicrobial Imidazo-Thiadiazole Analogues
Imidazo[2,1-b]thiadiazole derivatives (e.g., 2,5,6-trisubstituted compounds) demonstrate antimicrobial activity against E. coli and Pseudomonas aeruginosa . Structural parallels and divergences include:
- Functional Groups : The target compound’s sulfonamide group may enhance solubility relative to thiadiazole derivatives, which rely on triazole substituents for bioactivity.
Table 3: Antimicrobial Activity Comparison
| Compound Type | MIC against E. coli (µg/mL) | Key Substituents |
|---|---|---|
| Target Compound | Not tested | Phenylethenesulfonamide |
| Imidazo-thiadiazole derivatives | 12.5–25 | 1,2,4-Triazole, halogens |
Patent-Based Imidazo Heterocycles
Recent patents describe imidazo[1,2-a]pyridine derivatives (e.g., sarolaner, lotilaner) as antiparasitic agents . While these share fused imidazole systems, their substituents (e.g., trifluoromethyl, pentafluoroethyl) prioritize hydrophobicity for membrane penetration—a contrast to the target compound’s polar sulfonamide group.
Biological Activity
(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, characterization, and biological activity of this compound, drawing upon recent research findings and case studies.
Chemical Structure and Synthesis
The compound belongs to a class of imidazo[2,1-b]thiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the imidazo[2,1-b]thiazole ring through cyclization processes followed by coupling with phenyl groups.
Synthetic Route Overview:
- Formation of Imidazo[2,1-b]thiazole Ring : Cyclization of thioamide and α-halo ketone precursors.
- Coupling Reaction : Utilization of palladium-catalyzed cross-coupling methods (e.g., Suzuki or Heck coupling) to attach the phenyl moieties.
Biological Activity
Research indicates that compounds with imidazo[2,1-b]thiazole structures exhibit significant biological activities, particularly as potential anticancer agents . The following sections detail specific findings related to the compound's biological effects.
Antitumor Activity
A study evaluated several derivatives of imidazo[2,1-b]thiazole for their antitumor properties against human cancer cell lines. Notably, compounds similar to this compound demonstrated significant inhibitory effects on cell proliferation in EGFR high-expressed HeLa cells while showing minimal toxicity to normal cells like HL7702 and HUVECs .
Table 1: Antitumor Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| D04 | HeLa | 0.98 | High EGFR expression |
| D08 | HepG2 | >50 | Low EGFR expression |
| D10 | HUVEC | >100 | Non-toxic |
The mechanism by which these compounds exert their effects often involves interaction with specific molecular targets such as kinases and receptors. For instance, docking studies have shown that imidazo[2,1-b]thiazole derivatives can inhibit EGFR kinase activity, correlating with their antiproliferative effects .
Case Studies
Several case studies have highlighted the efficacy of imidazo[2,1-b]thiazole derivatives in various therapeutic contexts:
- Cytotoxicity Studies : A series of compounds were tested against multiple cancer cell lines with varying expressions of EGFR. Results indicated that modifications in the chemical structure significantly influenced cytotoxicity profiles .
- Antimicrobial Properties : Beyond anticancer activity, some derivatives have shown promise as antimicrobial agents against a range of pathogens. For example, certain derivatives were evaluated for their effectiveness against Mycobacterium tuberculosis and exhibited potent antitubercular activity .
Q & A
Q. What are the standard synthetic routes for (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide?
The synthesis typically involves multi-step protocols, including:
- Heck coupling reactions to construct the imidazo[2,1-b]thiazole core (e.g., intermediate formation via aryl halide and alkene coupling) .
- Sulfonylation to introduce the sulfonamide group, often using sulfonyl chlorides under basic conditions .
- Oxidation steps (e.g., using oxone) to convert sulfide intermediates to sulfones .
Key intermediates, such as 3-(5-(3-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-6-yl)phenol, are critical precursors .
Q. What characterization techniques are essential for confirming the compound’s purity and structure?
Q. What preliminary biological assays are used to evaluate its therapeutic potential?
- Enzyme inhibition assays :
- Cell-based viability assays (e.g., MTT) in cancer cell lines to assess antiproliferative activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Substituent variation : Modify the sulfonamide group (e.g., alkyl, aryl) and imidazo[2,1-b]thiazole substituents to probe steric and electronic effects .
- Docking simulations : Use tools like AutoDock or Schrödinger Suite to predict binding modes in COX-2 or EGFR active sites, guided by crystallographic data .
- In vitro validation : Compare IC₅₀ values across modified analogs to identify critical pharmacophores .
Q. How can contradictory inhibitory data (e.g., varying IC₅₀ values across studies) be resolved?
- Assay standardization : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-derived COX-2) and buffer conditions (pH, cofactors) .
- Off-target profiling : Screen against related enzymes (e.g., COX-1, other kinases) to rule out cross-reactivity .
- Cellular context : Evaluate permeability (e.g., Caco-2 assays) and metabolic stability (e.g., liver microsomes) to explain discrepancies between enzyme and cell-based data .
Q. What strategies optimize reaction yields in critical synthetic steps (e.g., Heck coupling)?
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands (e.g., PPh₃, BINAP) to enhance efficiency .
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) or ionic liquids to improve solubility and reduce side reactions .
- Temperature control : Lower temperatures (e.g., 80°C vs. 120°C) may reduce decomposition of sensitive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
